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Compound of Interest

Compound Name: 5-Methyl-5-hexen-2-ol

Cat. No.: B1266201

5-Methyl-5-hexen-2-ol is a bifunctional organic molecule featuring a secondary alcohol and a
terminal disubstituted alkene. This structure presents two distinct sites for chemical
modification, allowing for a diverse range of synthetic applications. Its physical and chemical
properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of 5-Methyl-5-hexen-2-ol

Property Value Source
Molecular Formula C7H140 [1112]
Molecular Weight 114.19 g/mol [1]

CAS Number 50551-88-7 [1][2]
Boiling Point 163.2°C at 760 mmHg [3114]
Density 0.834 g/lcm3 [3][4]
Flash Point 61.6°C [3114]
pKa 15.16 + 0.20 (Predicted) [3114]

The most common laboratory synthesis of 5-Methyl-5-hexen-2-ol involves the reduction of its
corresponding ketone, 5-Methyl-5-hexen-2-one.[3][5] This transformation is typically achieved

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1266201?utm_src=pdf-interest
https://www.benchchem.com/product/b1266201?utm_src=pdf-body
https://www.benchchem.com/product/b1266201?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-5-hexen-2-ol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C50551887&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-5-hexen-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-5-hexen-2-ol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C50551887&Mask=200
https://www.lookchem.com/ProductWholeProperty_LCPL284385.htm
https://www.lookchem.com/casno50551-88-7.html
https://www.lookchem.com/ProductWholeProperty_LCPL284385.htm
https://www.lookchem.com/casno50551-88-7.html
https://www.lookchem.com/ProductWholeProperty_LCPL284385.htm
https://www.lookchem.com/casno50551-88-7.html
https://www.lookchem.com/ProductWholeProperty_LCPL284385.htm
https://www.lookchem.com/casno50551-88-7.html
https://www.benchchem.com/product/b1266201?utm_src=pdf-body
https://www.lookchem.com/ProductWholeProperty_LCPL284385.htm
https://www.odinity.com/synthesis-5-methyl-5-hexen-2-one-using-organic-syntheses-method/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

with high fidelity using standard reducing agents like sodium borohydride (NaBHa) or lithium
aluminum hydride (LiAlH4).[5] The choice of reagent is critical; NaBHa is preferred for its milder
nature and compatibility with protic solvents, making it a safer and more experimentally
convenient option for selectively reducing the ketone without affecting the alkene.

Core Reaction Pathways

The reactivity of 5-Methyl-5-hexen-2-ol can be logically divided into transformations of the
alcohol moiety and additions to the alkene group. The following diagram illustrates these
primary reaction pathways.
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Caption: Primary reaction pathways of 5-Methyl-5-hexen-2-ol.

Reactions Involving the Alcohol Functional Group
Oxidation to 5-Methyl-5-hexen-2-one

The oxidation of the secondary alcohol back to its parent ketone is a fundamental
transformation. The primary challenge is to achieve this conversion with high selectivity,
preserving the integrity of the carbon-carbon double bond. Harsh oxidizing agents risk cleaving
the alkene. Therefore, milder, more selective reagents are mandated.
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Causality of Reagent Choice: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
(DMP) are exemplary choices. They operate under anhydrous conditions, which prevents the
formation of over-oxidation byproducts and minimizes side reactions with the alkene. PCC is a
complex of chromium trioxide with pyridine and HCI, which provides a controlled delivery of the
oxidant. DMP is a hypervalent iodine compound that offers a metal-free, mild alternative with a
simple workup.

Experimental Protocol: PCC Oxidation

e Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a
nitrogen inlet is charged with anhydrous dichloromethane (DCM, 10 mL per 1 mmol of
alcohol).

« Reagent Addition: Pyridinium chlorochromate (PCC, 1.5 equivalents) and powdered 4A
molecular sieves (equal weight to PCC) are added to the flask. The sieves absorb water,
ensuring anhydrous conditions.

o Substrate Addition: 5-Methyl-5-hexen-2-ol (1.0 eq) dissolved in a minimal amount of
anhydrous DCM is added dropwise to the stirring suspension at room temperature.

o Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography
(TLC) until the starting material is consumed (typically 2-4 hours). The reaction mixture will
turn into a dark, tarry suspension.

o Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered
through a short plug of silica gel to remove chromium salts. The filter cake is washed
thoroughly with additional diethyl ether.

 Purification: The combined filtrates are concentrated under reduced pressure. The resulting
crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl
acetate gradient) to yield pure 5-Methyl-5-hexen-2-one.[6]

Fischer Esterification

Esterification of the secondary alcohol with a carboxylic acid under acidic catalysis is a classic
and robust method for derivatization. This equilibrium-controlled reaction requires the removal
of water to drive it towards the product.
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Causality of Conditions: A strong acid catalyst, such as sulfuric acid (H2SOa), is required to
protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for
nucleophilic attack by the alcohol. Using the carboxylic acid itself or a solvent like toluene with
a Dean-Stark apparatus allows for the azeotropic removal of water, shifting the equilibrium to
favor ester formation.[7]

Experimental Protocol: Acetic Ester Synthesis

e Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add
5-Methyl-5-hexen-2-ol (1.0 eq), glacial acetic acid (1.2 eq), and toluene (sufficient to fill the
trap).

o Catalyst Addition: Add 3-4 drops of concentrated sulfuric acid as the catalyst.

o Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an
azeotrope with toluene, providing a visual indicator of reaction progress. Continue reflux until
no more water is collected (typically 4-8 hours).

o Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel
and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the
acid), and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure. The crude ester can be purified by distillation or
column chromatography.

Reactions Involving the Alkene Functional Group
Catalytic Hydrogenation

The selective saturation of the terminal double bond to produce 5-Methyl-2-hexanol is achieved
via catalytic hydrogenation. This reaction adds molecular hydrogen across the alkene in the
presence of a metal catalyst.

Causality of Catalyst Choice: Palladium on activated carbon (Pd/C) is the workhorse catalyst
for this transformation. It is highly active for the hydrogenation of alkenes under mild conditions
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(room temperature, low Hz pressure).[8] The use of low pressure and temperature is crucial to
prevent the hydrogenolysis (cleavage) of the C-O bond of the secondary alcohol.

Experimental Protocol: Hydrogenation using Pd/C

o Setup: A heavy-walled hydrogenation flask is charged with 5-Methyl-5-hexen-2-ol (1.0 eq)
dissolved in a suitable solvent like ethanol or ethyl acetate.

o Catalyst Addition: 10% Palladium on carbon (Pd/C) is added carefully (typically 1-5 mol %).
Caution: Pd/C is pyrophoric and should be handled in an inert atmosphere or wetted with
solvent.

o Hydrogenation: The flask is connected to a hydrogen gas source (e.g., a balloon or a Parr
hydrogenator). The atmosphere is purged by evacuating and backfilling with hydrogen three
times.

o Reaction: The mixture is stirred vigorously under a positive pressure of hydrogen (1-3 atm) at
room temperature. Reaction completion is monitored by TLC or GC-MS.

o Workup: Upon completion, the hydrogen atmosphere is carefully replaced with nitrogen or
argon. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
The Celite pad is washed with the reaction solvent.

 Purification: The filtrate is concentrated under reduced pressure to yield 5-Methyl-2-hexanol,
which is often pure enough for subsequent use. Further purification can be done by
distillation.

Epoxidation

The conversion of the alkene to an epoxide (oxirane) ring is a valuable transformation for
introducing further functionality. This reaction creates a strained three-membered ring that is
susceptible to nucleophilic ring-opening.

Causality of Reagent Choice:meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective
and widely used reagent for epoxidation.[9] It is commercially available, relatively stable, and
delivers an oxygen atom cleanly. The reaction proceeds via a concerted mechanism, often
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called the "butterfly" mechanism. Alternative "green" systems using hydrogen peroxide with a
catalyst are also viable.[10][11]
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Caption: Experimental workflow for the epoxidation of 5-Methyl-5-hexen-2-ol.
Experimental Protocol: m-CPBA Epoxidation

e Setup: 5-Methyl-5-hexen-2-ol (1.0 eq) is dissolved in dichloromethane (DCM) in a round-
bottom flask and cooled to 0°C in an ice bath.

e Reagent Addition: m-CPBA (1.1 eq, ~77% purity) is added portion-wise over 15 minutes,
ensuring the internal temperature does not rise significantly.

e Reaction: The reaction is stirred at 0°C for one hour and then allowed to warm to room
temperature. It is monitored by TLC for the disappearance of the starting material (typically
2-4 hours).

e Workup: The reaction is cooled back to 0°C and quenched by the slow addition of a 10%
agueous solution of sodium thiosulfate (Na2S20s3) to destroy excess peroxide. The mixture is
then diluted with DCM and transferred to a separatory funnel.

o Extraction & Washing: The organic layer is separated and washed with saturated sodium
bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

« Purification: The organic layer is dried over anhydrous NazSOa4, filtered, and concentrated.
The crude product is purified by flash column chromatography to afford 5,6-Epoxy-5-methyl-
2-hexanol.
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Summary and Future Outlook

5-Methyl-5-hexen-2-ol is a versatile building block whose dual functionality permits a wide
array of selective chemical modifications. The protocols outlined in this guide for oxidation,
esterification, hydrogenation, and epoxidation represent the core reactions that unlock its
synthetic potential. By carefully selecting reagents and controlling reaction conditions, chemists
can selectively target either the alcohol or the alkene group, enabling the creation of a diverse
library of compounds for applications in drug discovery, fragrance development, and polymer
science. Further exploration into asymmetric transformations, such as chiral epoxidation or
resolution, could provide access to enantiomerically pure derivatives, significantly expanding
the utility of this valuable intermediate.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-0l]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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